molecular formula C5H12ClNO2S B6278332 3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride CAS No. 2825007-40-5

3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride

Cat. No. B6278332
CAS RN: 2825007-40-5
M. Wt: 185.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride (HMTD) is an organic compound with a wide range of applications in the scientific and medical fields. It is a versatile compound that can be used in many different ways, such as a reagent in organic synthesis, a drug in the treatment of certain diseases, and a catalyst in biochemical reactions.

Scientific Research Applications

3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride has a wide range of applications in scientific research. It is often used as a reagent in organic synthesis reactions, as a catalyst in biochemical reactions, and as a drug in the treatment of certain diseases. It is also used in the production of pharmaceuticals, agrochemicals, and other products. Additionally, 3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride has been used in the development of new materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, resulting in the inhibition of certain biochemical pathways. Additionally, 3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride has been shown to interact with certain receptors in the body, resulting in the modulation of certain physiological processes.
Biochemical and Physiological Effects
3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, resulting in the inhibition of certain biochemical pathways. Additionally, 3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride has been shown to interact with certain receptors in the body, resulting in the modulation of certain physiological processes.

Advantages and Limitations for Lab Experiments

3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. Additionally, 3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride is relatively stable and non-toxic, making it safe to handle in the lab. However, 3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride does have some limitations. It is expensive, and it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for 3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride research. It could be used in the development of new materials, such as polymers and nanomaterials. Additionally, it could be used in the development of new drugs and therapies for the treatment of certain diseases. Additionally, 3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride could be used as a catalyst in biochemical reactions, and as a reagent in organic synthesis. Finally, 3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride could be used in the production of pharmaceuticals, agrochemicals, and other products.

Synthesis Methods

3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride is synthesized through a multi-step process. In the first step, an amine is reacted with an aldehyde to form a Schiff base, which is then reduced to an amine. In the second step, the amine is reacted with an aldehyde to form a hydrazone, which is then reduced to a hydrazine. Finally, the hydrazine is reacted with a halogen to form 3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride. The synthesis of 3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride is relatively simple and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride involves the reaction of 3-chloro-1lambda6-thietane-1,1-dione with methylamine followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "3-chloro-1lambda6-thietane-1,1-dione", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-chloro-1lambda6-thietane-1,1-dione is reacted with excess methylamine in a solvent such as ethanol or methanol to form 3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione.", "Step 2: The resulting intermediate is then reduced with sodium borohydride in a solvent such as methanol or ethanol to form the corresponding alcohol.", "Step 3: The alcohol is then quaternized with hydrochloric acid to form the final product, 3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride." ] }

CAS RN

2825007-40-5

Product Name

3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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